molecular formula C13H9ClN2 B12613993 6-Phenanthridinamine, 8-chloro- CAS No. 651055-79-7

6-Phenanthridinamine, 8-chloro-

Cat. No.: B12613993
CAS No.: 651055-79-7
M. Wt: 228.67 g/mol
InChI Key: ZBTYUWGDAQXGAP-UHFFFAOYSA-N
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Description

6-Phenanthridinamine, 8-chloro- is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinamine, 8-chloro- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .

Industrial Production Methods: Industrial production of 6-Phenanthridinamine, 8-chloro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Phenanthridinamine, 8-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can produce various substituted phenanthridinamine compounds .

Scientific Research Applications

6-Phenanthridinamine, 8-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenanthridinamine, 8-chloro- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure. This action can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 6-Phenanthridinamine, 8-chloro- is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound in scientific research and industry .

Properties

CAS No.

651055-79-7

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

8-chlorophenanthridin-6-amine

InChI

InChI=1S/C13H9ClN2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,(H2,15,16)

InChI Key

ZBTYUWGDAQXGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=N2)N

Origin of Product

United States

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